molecular formula C20H31NO3 B1213730 Carbetapentane CAS No. 77-23-6

Carbetapentane

Cat. No.: B1213730
CAS No.: 77-23-6
M. Wt: 333.5 g/mol
InChI Key: CFJMRBQWBDQYMK-UHFFFAOYSA-N
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Mechanism of Action

While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents.
NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/

Biochemical Analysis

Biochemical Properties

Carbetapentane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors . The interaction with sigma-1 receptors is particularly noteworthy as it mediates the antitussive effects of this compound . Additionally, this compound exhibits antimuscarinic properties by antagonizing muscarinic receptors, which contributes to its antitussive and antispasmodic effects .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on sigma-1 receptors, this compound modulates intracellular calcium levels and influences cell survival and differentiation . The compound also impacts gene expression by altering the transcription of genes involved in inflammatory responses and cell proliferation . Furthermore, this compound’s antimuscarinic properties affect cellular metabolism by inhibiting acetylcholine-mediated signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound acts as an agonist at sigma-1 receptors, which are expressed in the central nervous system . This interaction modulates calcium signaling and exerts neuroprotective effects . Additionally, this compound’s antimuscarinic properties involve antagonism of muscarinic receptors, leading to inhibition of acetylcholine-mediated signaling . These molecular interactions contribute to the compound’s antitussive and antispasmodic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its antitussive effects over time, although its efficacy may decrease with prolonged use . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as calcium signaling and gene expression, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively suppresses cough and exhibits antispasmodic effects . At higher doses, the compound can cause adverse effects such as drowsiness, agitation, and anticholinergic effects like tachycardia and dry mouth . In animal studies, threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effects but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It undergoes hepatic metabolism, where it is transformed into active and inactive metabolites . The enzymes involved in this compound metabolism include cytochrome P450 isoforms, which facilitate its biotransformation . The metabolic pathways of this compound also involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the lungs, liver, and central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation in specific tissues contribute to its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and nuclear membranes . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJMRBQWBDQYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022734
Record name Carbetapentane
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Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

165-170 °C @ 0.01 MM OF HG
Record name CARBETAPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ETHYL ALC /CITRATE/
Record name Pentoxyverine
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Record name CARBETAPENTANE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents., NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/
Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name CARBETAPENTANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

77-23-6
Record name Carbetapentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-23-6
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Record name Pentoxyverine [INN:BAN]
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Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Carbetapentane
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Record name Pentoxyverine
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Record name PENTOXYVERINE
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Record name CARBETAPENTANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90-95
Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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